molecular formula C10H16N4 B1428884 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane CAS No. 1341665-93-7

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane

Cat. No.: B1428884
CAS No.: 1341665-93-7
M. Wt: 192.26 g/mol
InChI Key: UNNXYDLZQTVLCK-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and diazepane rings in its structure imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with a suitable diazepane precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as toluene or ethanol, with the temperature maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the combination of the pyrimidine and diazepane rings, which imparts unique chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for drug discovery and other scientific research .

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNXYDLZQTVLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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